molecular formula C21H17F3N4OS B460732 N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide CAS No. 626228-76-0

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide

Cat. No.: B460732
CAS No.: 626228-76-0
M. Wt: 430.4g/mol
InChI Key: GIVUDYJFZCFIKF-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H17F3N4OS and its molecular weight is 430.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Cyanoacetamides are pivotal intermediates in synthesizing a wide array of heterocyclic compounds due to their reactivity and functional group compatibility. These compounds have been extensively explored for their potential in generating biologically active molecules, including antimicrobial and antitumor agents.

  • Antimicrobial Applications

    Compounds derived from cyanoacetamides, such as isoxazole-based heterocycles, have shown promising antibacterial and antifungal activities. The synthesis of these compounds involves reactions with various reagents to form heterocycles that incorporate the sulfamoyl moiety, demonstrating the versatility of cyanoacetamides in medicinal chemistry (Darwish, Atia, & Farag, 2014).

  • Antitumor Applications

    Cyanoacetamide derivatives have been investigated for their antitumor properties. For instance, novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives synthesized from cyanoacetamides have been tested against various cancer cell lines, showing inhibitory effects comparable to standard drugs in some cases (Albratty, El-Sharkawy, & Alam, 2017).

Chemical Synthesis and Heterocyclic Chemistry

Cyanoacetamide-based compounds serve as key intermediates in synthesizing diverse heterocyclic structures, highlighting their importance in developing new materials and potential pharmaceuticals.

  • Heterocyclic Compound Synthesis

    The reactivity of cyanoacetamides has been leveraged to synthesize various heterocyclic compounds, including pyridines, pyrazoles, and thiazoles. These compounds find applications in drug development due to their potential biological activities (Shams, Mohareb, Helal, & Mahmoud, 2011).

  • Diverse Chemical Transformations

    The ability of cyanoacetamides to undergo different chemical transformations enables the synthesis of compounds with varied biological activities. This versatility is crucial for the discovery and development of new drugs with improved efficacy and reduced side effects (Shams, Mohareb, Helal, & Mahmoud, 2010).

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4OS/c22-21(23,24)19-15-7-2-1-3-8-17(15)28-20(16(19)11-26)30-12-18(29)27-14-6-4-5-13(9-14)10-25/h4-6,9H,1-3,7-8,12H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVUDYJFZCFIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C(F)(F)F)C#N)SCC(=O)NC3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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